molecular formula C26H24FN3O6 B14047002 N-[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.0(2),(1).0,(1)(3).0,(1)(1).0(2),(2)]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]-2-hydroxyacetamide

N-[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.0(2),(1).0,(1)(3).0,(1)(1).0(2),(2)]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]-2-hydroxyacetamide

Cat. No.: B14047002
M. Wt: 493.5 g/mol
InChI Key: PLXLYXLUCNZSAA-KKFPZRRJSA-N
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Description

Dxd, also known as an exatecan derivative, is a potent DNA topoisomerase I inhibitor. It is primarily used as a payload in antibody-drug conjugates (ADCs) targeting HER2-positive cancers. Dxd has shown significant efficacy in treating various cancers, including breast cancer, by inhibiting the replication of cancer cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dxd involves the derivatization of camptothecin, a well-known topoisomerase I inhibitor.

Industrial Production Methods

Industrial production of Dxd involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes stringent quality control measures to maintain the efficacy and safety of the compound. The production also involves the use of advanced purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

Dxd undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving Dxd include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions are carefully controlled to achieve the desired modifications without compromising the compound’s integrity .

Major Products Formed

The major products formed from these reactions include various derivatives of Dxd with modified functional groups. These derivatives are often tested for their efficacy and safety in preclinical and clinical studies .

Scientific Research Applications

Dxd has a wide range of scientific research applications, including:

Mechanism of Action

Dxd exerts its effects by inhibiting DNA topoisomerase I, an enzyme crucial for DNA replication. The compound binds to the topoisomerase I-DNA complex, preventing the re-ligation of the cleaved DNA strand. This leads to the accumulation of DNA breaks, ultimately causing cell death. The molecular targets of Dxd include the topoisomerase I enzyme and the DNA strands involved in replication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Dxd

Dxd is unique due to its enhanced potency and ability to be conjugated with antibodies for targeted delivery. This allows for higher efficacy in treating HER2-positive cancers with reduced systemic toxicity compared to traditional chemotherapy agents .

Properties

Molecular Formula

C26H24FN3O6

Molecular Weight

493.5 g/mol

IUPAC Name

N-[(10S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]-2-hydroxyacetamide

InChI

InChI=1S/C26H24FN3O6/c1-3-26(35)15-6-19-23-13(8-30(19)24(33)14(15)10-36-25(26)34)22-17(28-20(32)9-31)5-4-12-11(2)16(27)7-18(29-23)21(12)22/h6-7,17,31,35H,3-5,8-10H2,1-2H3,(H,28,32)/t17?,26-/m0/s1

InChI Key

PLXLYXLUCNZSAA-KKFPZRRJSA-N

Isomeric SMILES

CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C5C(CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)CO)O

Canonical SMILES

CCC1(C2=C(COC1=O)C(=O)N3CC4=C5C(CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)CO)O

Origin of Product

United States

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